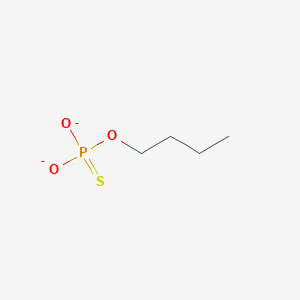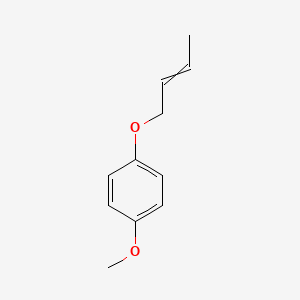
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridinium salt and trifluoroacetic acid The pyridinium component is a nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylpyridine with an oxidizing agent to form 3-methyl-1-oxidopyridin-1-ium. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of 3-methylpyridine followed by the addition of trifluoroacetic acid under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyridinium ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding pyridine derivative.
Substitution: The trifluoroacetic acid component can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce the corresponding pyridine. Substitution reactions can result in the formation of various substituted trifluoroacetates.
Applications De Recherche Scientifique
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates. The pyridinium ring can participate in electron transfer processes, influencing redox reactions and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic anhydride: Another compound containing the trifluoroacetyl group, used in organic synthesis for similar purposes.
Trifluoroacetic acid: The parent acid, widely used in various chemical reactions and industrial applications.
3-Methylpyridine: The precursor to the pyridinium component, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
3-Methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the combination of a pyridinium salt and trifluoroacetic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
90254-35-6 |
|---|---|
Formule moléculaire |
C8H8F3NO3 |
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
3-methyl-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO.C2HF3O2/c1-6-3-2-4-7(8)5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
Clé InChI |
JUBNNSBRXFLTQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[N+](=CC=C1)[O-].C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

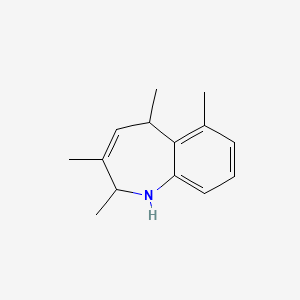
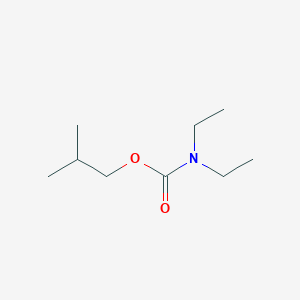
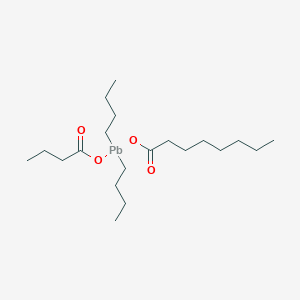
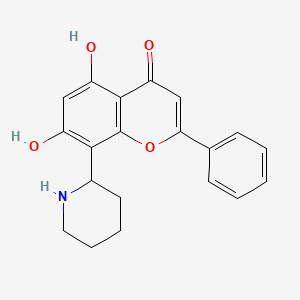
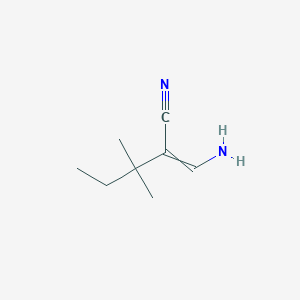
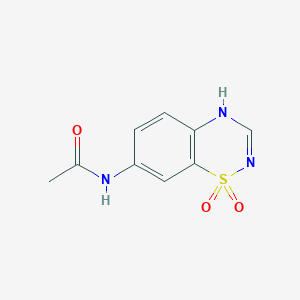
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
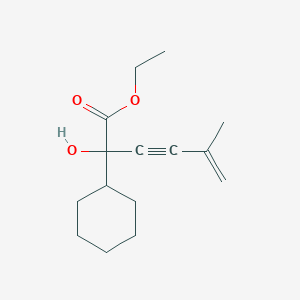
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
